
8-PIP-cAMP
Overview
Description
8-Piperidinoadenosine-3′,5′-cyclic monophosphate (8-PIP-cAMP) is a site-selective cyclic adenosine monophosphate (cAMP) analog designed to target specific binding sites (A or B) on the regulatory (R) subunits of protein kinase A (PKA). Unlike endogenous cAMP, which non-selectively activates both PKA type I (PKA-I) and type II (PKA-II), this compound exhibits high specificity for the A site of PKA-I and the B site of PKA-II . This selectivity makes it a valuable tool for studying isoform-specific PKA signaling and developing targeted anticancer therapies.
Structurally, this compound substitutes the 8-hydrogen of adenosine with a piperidino group, enhancing its binding affinity for hydrophobic pockets in PKA R subunits. Its antiproliferative effects are particularly notable in BRAF-mutant cancer cells (e.g., thyroid and colon carcinomas), where it inhibits growth by modulating PKA-I activity and downstream signaling pathways like ERK and Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-PIP-cAMP involves the modification of cyclic adenosine monophosphate (cAMP). The hydrogen at position 8 of the nucleobase is replaced by a piperidine ring. This process typically involves the use of specific reagents and conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
8-PIP-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the piperidine ring or other functional groups within the molecule.
Substitution: The piperidine ring can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can yield a wide range of analogs with different functional groups .
Scientific Research Applications
8-PIP-cAMP has a wide range of applications in scientific research, including:
Mechanism of Action
8-PIP-cAMP exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses . The compound’s selectivity for different sites on protein kinase A allows for precise modulation of signaling pathways .
Comparison with Similar Compounds
Comparative Analysis of 8-PIP-cAMP with Key cAMP Analogs
Mechanism of Action and Binding Specificity
- This compound vs. 8-Cl-cAMP: Binding Specificity: this compound selectively activates PKA-I by targeting its A site, whereas 8-Cl-cAMP binds both A and B sites of PKA-I and the B site of PKA-II . Antiproliferative Effects: Both compounds inhibit BRAF-positive cancer cells (e.g., ARO and NPA thyroid carcinoma), but only 8-Cl-cAMP shows efficacy in BRAF-negative cells (e.g., WRO) via AMPK/p38 MAPK activation . Apoptosis: 8-Cl-cAMP induces caspase 8/3 activation (extrinsic pathway), while this compound primarily suppresses survival signals (e.g., ERK/Akt) .
This compound vs. 8-HA-cAMP :
Efficacy in Cancer Cell Lines
- Key Findings: this compound requires co-administration with 8-HA-cAMP to fully activate PKA-I and inhibit BRAF-mutant cells. 8-Cl-cAMP is effective across BRAF statuses due to its metabolite 8-Cl-adenosine, which activates AMPK and p38 MAPK independently of PKA .
Pharmacological and Toxicological Profiles
- Clinical Potential: 8-Cl-cAMP has advanced to preclinical trials but shows dose-limiting toxicity due to broad pathway activation. this compound offers a safer profile for BRAF-mutant cancers but lacks efficacy in BRAF-wild-type tumors .
Biological Activity
8-PIP-cAMP (8-piperidino-cyclic AMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered significant attention in pharmacological research due to its selective activation of protein kinase A (PKA) and its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cell proliferation, apoptosis, and signaling pathways.
Overview of this compound
This compound is characterized by increased metabolic stability and membrane permeability compared to traditional cAMP. It selectively activates PKA type I while having minimal effects on other cAMP-dependent pathways such as Epac (exchange protein directly activated by cAMP) . This selectivity makes it a valuable tool for dissecting the roles of PKA in various biological processes.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported that treatment with this compound led to a dose-dependent inhibition of cell growth in colon cancer (ARO), melanoma (NPA), and follicular thyroid carcinoma (WRO) cells. The IC50 values were found to be 55.3 µM for ARO and 84.8 µM for NPA cells, indicating substantial efficacy in inhibiting cancer cell proliferation .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
ARO | 55.3 |
NPA | 84.8 |
WRO | Not specified |
Induction of Apoptosis
The mechanism by which this compound induces apoptosis has been explored extensively. In the aforementioned study, it was observed that treatment with this compound resulted in a significant increase in apoptotic cells, as evidenced by flow cytometry analysis showing a reduction in G0/G1 phase cells and an accumulation in the sub-G0/G1 phase . Furthermore, caspase activity assays indicated that this compound treatment led to increased activation of caspase-3/7, suggesting the involvement of intrinsic apoptotic pathways.
Signaling Pathways Involved
The pro-apoptotic effects of this compound are mediated through specific signaling pathways. Research indicates that the activation of p38 MAPK is crucial for its apoptotic effects. Inhibiting p38 MAPK significantly reduced the pro-apoptotic impact of this compound, highlighting its role in mediating apoptosis in cancer cells .
Figure 1: Apoptotic Pathways Activated by this compound
Illustration showing the activation of caspases and p38 MAPK pathway following treatment with this compound.
Case Studies and Clinical Relevance
Several case studies have highlighted the relevance of using cAMP analogs like this compound in clinical settings. For instance, it has been investigated in models of cardiac protection where selective activation of PKA-I has shown potential benefits . The ability of this compound to selectively activate PKA-I without affecting other pathways allows for targeted therapeutic strategies that minimize side effects associated with broader cAMP analogs.
Q & A
Basic Research Questions
Q. How does 8-PIP-cAMP selectively activate Protein Kinase A (PKA) isoform I, and what experimental methods validate its specificity?
- Answer : this compound binds selectively to the regulatory subunit RI of PKA I, avoiding cross-activation of PKA II (RII subunits). Validation requires assays such as Bioluminescence Resonance Energy Transfer (BRET) to monitor subunit dissociation. For example, combining this compound with 8-AHA-cAMP induces RI/C dissociation but not RII/C, confirming isoform specificity . Additionally, kinase activity assays using RI-specific substrates (e.g., Kemptide) and competitive binding studies with Sp-isomer contaminants (<0.05%) ensure selectivity .
Q. What are the recommended storage and handling protocols for this compound to maintain stability and purity?
- Answer : Store lyophilized this compound at -20°C in airtight containers to prevent desulfurization into this compound (a degradation byproduct). For solutions, refrigerate at 4°C and avoid oxidizing agents, which accelerate degradation. Purity must be verified via HPLC/UV (273 nm) before critical experiments, with contamination thresholds for Sp-8-PIP-cAMPS and this compound kept below 0.05% .
Q. Which cell-based assays are optimal for quantifying this compound’s bioactivity in PKA I signaling pathways?
- Answer : Use BRAF-mutant carcinoma cell lines (e.g., ARO, NPA) for antiproliferative assays, as this compound shows minimal activity in BRAF-negative lines (e.g., WRO). Measure growth inhibition via MTT assays and ERK phosphorylation via Western blotting. For direct PKA I activation, employ BRET-based systems co-expressing RI subunits and catalytic subunits tagged with fluorescent proteins .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s antiproliferative mechanisms (growth arrest vs. apoptosis)?
- Answer : Distinguish mechanisms by comparing this compound with pro-apoptotic analogs like 8-Cl-cAMP. Use flow cytometry to analyze cell cycle phases (G0/G1 vs. G2/M arrest) and caspase-3/7 assays to detect apoptosis. Note that this compound primarily induces growth arrest in PKA I-dependent models, while 8-Cl-cAMP triggers apoptosis via p38 MAPK pathways .
Q. What strategies mitigate contamination risks from this compound degradation during long-term studies?
- Answer : Regularly validate compound integrity using HPLC and discard solutions older than 1 week. Include negative controls (e.g., untreated cells) to baseline bioactivity. For critical longitudinal studies, lyophilize aliquots and reconstitute fresh for each experiment .
Q. How can this compound be synergized with other cAMP analogs to enhance PKA I specificity in complex models?
- Answer : Combine this compound with 8-HA-cAMP (1:1 molar ratio) to co-activate RI subunits. Validate synergy via dose-response matrices and BRET assays. For example, this combination reduced NPA cell viability by 70% at 10 µM, outperforming single analogs .
Q. What experimental controls are essential when studying this compound in siRNA-mediated PKA knockdown systems?
- Answer : Include non-targeting siRNA controls and confirm knockdown efficiency via Western blot (RI/RII subunits). Use 50 nM siRNA with RNAiMAX transfection reagent, and pair with cAMP analogs at equimolar ratios (e.g., this compound + 2-Cl-8-MA-cAMP for RI-specific activation) .
Q. Data Contradiction and Optimization
Q. How should researchers address variability in this compound’s efficacy across cell lines with identical BRAF status?
- Answer : Profile additional signaling nodes (e.g., AKT/mTOR, JNK) that may modulate PKA I downstream effects. For example, in medullary thyroid cancer lines, this compound’s antiproliferative activity correlates with suppressed ERK phosphorylation, but not all BRAF-mutant models show this trend. Use phosphoproteomic arrays to identify compensatory pathways .
Q. What methods optimize this compound dosing in co-treatment studies with kinase inhibitors?
- Answer : Perform checkerboard assays to determine additive/synergistic effects. For example, this compound (5 µM) combined with MEK inhibitors (e.g., trametinib) reduced NPA cell viability synergistically (Combination Index <1.0). Use CalcuSyn software for dose-effect analysis .
Q. Methodological Tables
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWZMQKRRKCEF-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635494 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-06-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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